dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
CAS No.: 330179-47-0
Cat. No.: VC21440067
Molecular Formula: C20H21NO4S3
Molecular Weight: 435.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330179-47-0 |
|---|---|
| Molecular Formula | C20H21NO4S3 |
| Molecular Weight | 435.6g/mol |
| IUPAC Name | dimethyl 2-(2,2,6,7-tetramethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
| Standard InChI | InChI=1S/C20H21NO4S3/c1-9-7-11-12(8-10(9)2)21-20(3,4)16(26)13(11)19-27-14(17(22)24-5)15(28-19)18(23)25-6/h7-8,21H,1-6H3 |
| Standard InChI Key | CLEMIBUGLHUXLH-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)NC(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C |
| Canonical SMILES | CC1=CC2=C(C=C1C)NC(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C |
Introduction
Dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound featuring a unique combination of quinoline and dithiole moieties. This compound is characterized by its molecular formula, C20H21NO4S3, and a molecular weight of 435.58 g/mol . The presence of a thioxo group and multiple methyl substitutions contributes to its distinctive chemical properties.
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO4S3 |
| Molecular Weight | 435.58 g/mol |
| CAS Number | 330179-47-0 |
| CBNumber | CB72690969 |
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
This compound, with a molecular formula of C7H6O4S3 and a molecular weight of 250.32 g/mol, lacks the quinoline moiety present in dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate . It is a simpler heteroarene with potential applications in organic synthesis.
Dimethyl 2-(1-isobutyryl-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
This compound has a molecular formula of C24H27NO5S3 and a molecular weight of 505.67 g/mol . It includes an additional isobutyryl group, which may influence its chemical and biological properties compared to the compound of interest.
Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate | C20H21NO4S3 | 435.58 | 330179-47-0 |
| Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate | C7H6O4S3 | 250.32 | 7396-41-0 |
| Dimethyl 2-(1-isobutyryl-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate | C24H27NO5S3 | 505.67 | 306272-79-7 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume